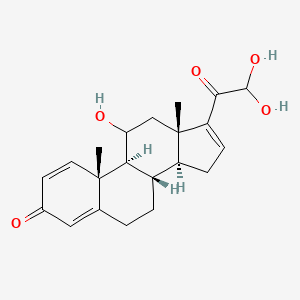
16,17-Dehydro-21-hydroxy-prednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dehydro-21-hydroxy-prednisolone is a synthetic glucocorticoid compound with the molecular formula C21H26O5 and a molecular weight of 358.4 g/mol . It is structurally related to prednisolone and is used primarily in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dehydro-21-hydroxy-prednisolone involves multiple steps, starting from simpler steroid precursors. One common method involves the hydrolysis of ester groups under controlled conditions. For example, a compound with the formula (III) can be dissolved in methanol and reacted with potassium hydroxide at low temperatures to yield the desired product . Another method involves alcoholysis reactions using dichloromethane and methanol, followed by neutralization with acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
16,17-Dehydro-21-hydroxy-prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for hydrolysis, sodium hydroxide for alcoholysis, and acetic acid for neutralization . Reaction conditions often involve low temperatures and controlled pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the original compound, which can be further used in pharmaceutical applications .
Applications De Recherche Scientifique
16,17-Dehydro-21-hydroxy-prednisolone is used in a variety of scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies involving glucocorticoid receptor interactions and signaling pathways.
Medicine: As a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: In the production of pharmaceutical formulations and quality control applications.
Mécanisme D'action
The mechanism of action of 16,17-Dehydro-21-hydroxy-prednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The compound exerts its effects through various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness
16,17-Dehydro-21-hydroxy-prednisolone is unique in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids . These differences can be leveraged in the development of targeted therapies for specific medical conditions.
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16?,17+,20-,21-/m0/s1 |
Clé InChI |
ZXKRFVYEBAKPSC-CXRSLXGXSA-N |
SMILES isomérique |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
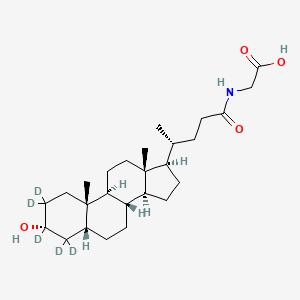
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
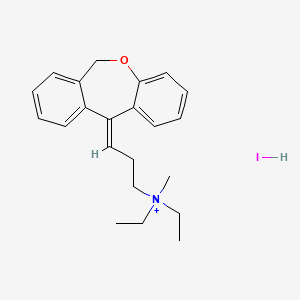
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

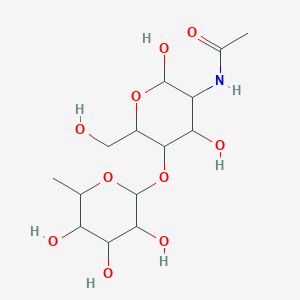
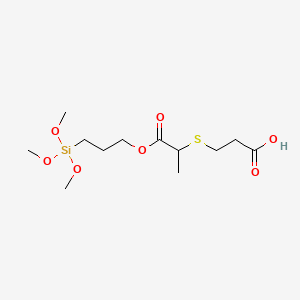
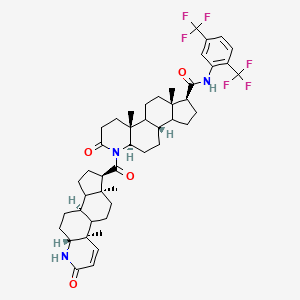

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
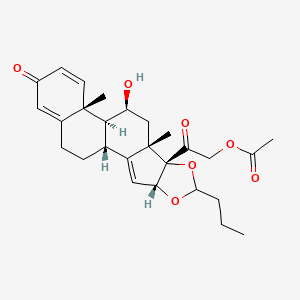
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)
